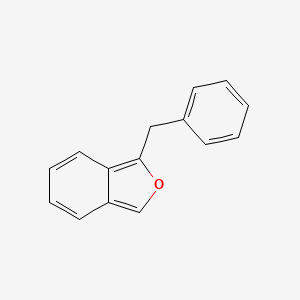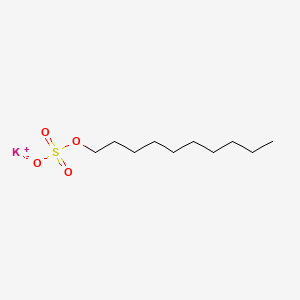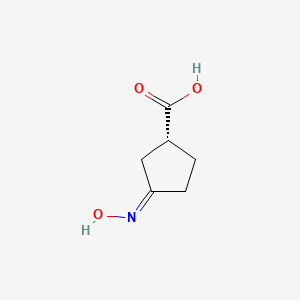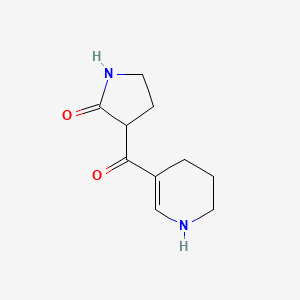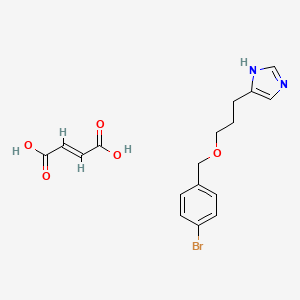
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzyl group linked to an imidazole ring via a propyl chain, with a fumarate counterion. The presence of the bromobenzyl group and the imidazole ring imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate typically involves a multi-step process. One common synthetic route includes:
Etherification: The reaction of 4-bromobenzyl alcohol with 3-chloropropanol in the presence of a base to form 4-(3-(4-bromobenzyloxy)propyl) alcohol.
Imidazole Formation: The reaction of 4-(3-(4-bromobenzyloxy)propyl) alcohol with imidazole in the presence of a dehydrating agent to form 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole.
Salt Formation: The final step involves the reaction of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction can be used to modify the imidazole ring or the bromobenzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with KMnO4 can produce carboxylic acids or ketones.
科学的研究の応用
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity. The fumarate counterion may also play a role in stabilizing the compound and facilitating its cellular uptake.
類似化合物との比較
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with similar bromobenzyl and heterocyclic structures.
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate: A cinnamic acid derivative with a bromobenzyl group.
Uniqueness
4-(3-(4-bromobenzyloxy)propyl)-1H-imidazole fumarate is unique due to its combination of a bromobenzyl group and an imidazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H19BrN2O5 |
|---|---|
分子量 |
411.2 g/mol |
IUPAC名 |
5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
MCHRGXAJISGIRV-WLHGVMLRSA-N |
異性体SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



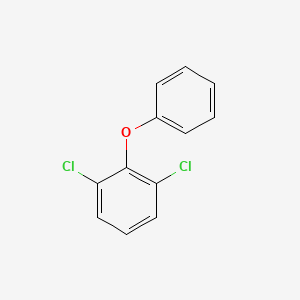
![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
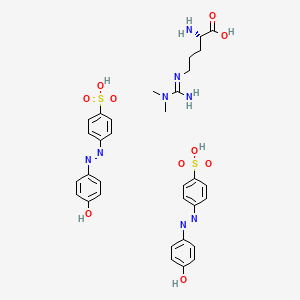
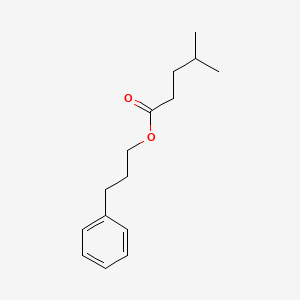
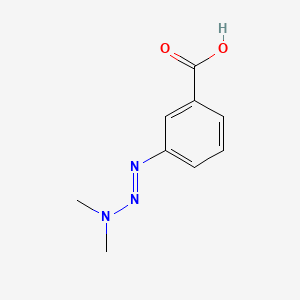
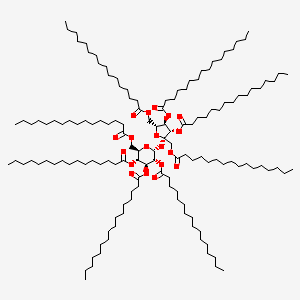
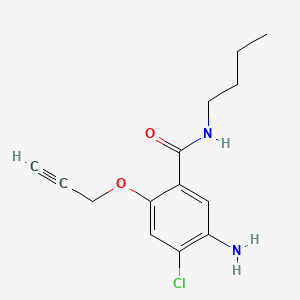
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
